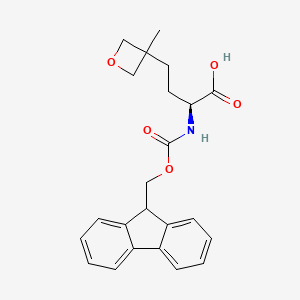
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyloxetan-3-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyloxetan-3-yl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a methyloxetane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyloxetan-3-yl)butanoic acid typically involves multiple steps:
Fmoc Protection: The amino group of the amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Oxetane Introduction: The oxetane ring is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with an appropriate oxetane derivative under basic conditions.
Coupling Reaction: The final step involves coupling the intermediate with the desired butanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyloxetan-3-yl)butanoic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxetane ring and the butanoic acid moiety.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Oxidized Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduced Products: Reduction can yield alcohols or alkanes.
科学研究应用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyloxetan-3-yl)butanoic acid has several applications in scientific research:
Peptide Synthesis: The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect amino groups during the assembly of peptides.
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Bioconjugation: The compound can be used to create bioconjugates for various applications in biochemistry and molecular biology.
作用机制
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyloxetan-3-yl)butanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. In drug development, the compound’s structure can interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
相似化合物的比较
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar in structure but with a phenyl group instead of an oxetane ring.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Contains a phenyl group on the butanoic acid moiety.
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyloxetan-3-yl)butanoic acid is unique due to the presence of the methyloxetane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
属性
分子式 |
C23H25NO5 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methyloxetan-3-yl)butanoic acid |
InChI |
InChI=1S/C23H25NO5/c1-23(13-28-14-23)11-10-20(21(25)26)24-22(27)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,24,27)(H,25,26)/t20-/m0/s1 |
InChI 键 |
ILKSLZABULYGBK-FQEVSTJZSA-N |
手性 SMILES |
CC1(COC1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC1(COC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


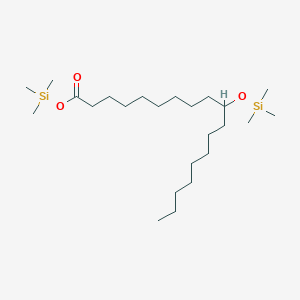

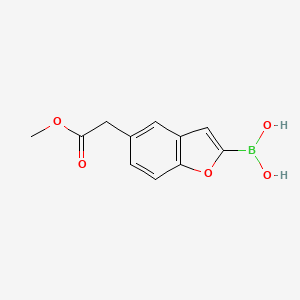
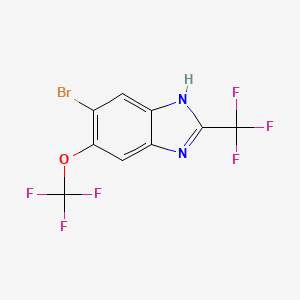
![N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide](/img/structure/B12836749.png)
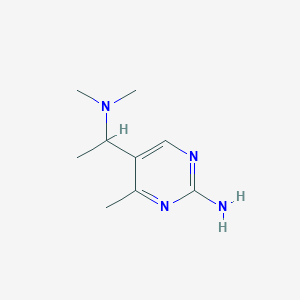
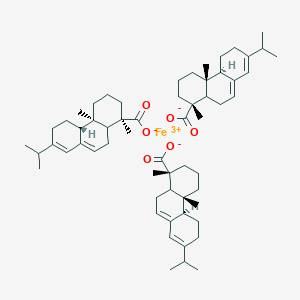

![(3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B12836779.png)
![2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide](/img/structure/B12836782.png)

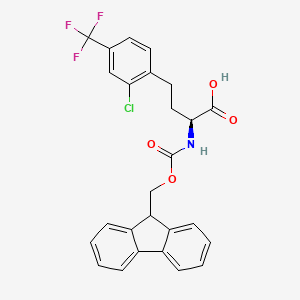
![4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B12836798.png)

